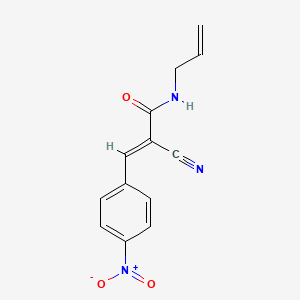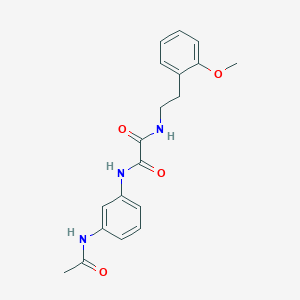![molecular formula C16H11F3N4O2S B2668888 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate CAS No. 1396629-58-5](/img/structure/B2668888.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, commonly known as TFB-TAZ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB-TAZ is a heterocyclic compound that contains a pyrazine-2-carboxylate moiety and a benzo[d]thiazol-2-yl group, making it a promising candidate for drug discovery, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of TFB-TAZ varies depending on its application. In drug discovery, TFB-TAZ has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. TFB-TAZ has also been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine in the brain. In material science, TFB-TAZ acts as a building block for the synthesis of organic semiconductors, which exhibit enhanced electrical conductivity due to the presence of TFB-TAZ. In organic electronics, TFB-TAZ acts as a dopant, which enhances the electrical conductivity of organic materials.
Biochemical and Physiological Effects:
TFB-TAZ has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TFB-TAZ is non-toxic to mammalian cells at concentrations up to 100 μM. In vivo studies have shown that TFB-TAZ has low toxicity and is well-tolerated in mice at doses up to 100 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFB-TAZ in lab experiments include its high purity, reliability, and efficiency of synthesis, as well as its potential applications in various scientific research fields. The limitations of using TFB-TAZ in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for TFB-TAZ research, including the development of new synthetic methods for TFB-TAZ derivatives, the investigation of TFB-TAZ's potential applications in drug delivery and therapeutics, and the exploration of TFB-TAZ's properties in organic electronics and material science. Additionally, further studies are needed to investigate the toxicity and safety of TFB-TAZ in vivo and to optimize its properties for various scientific research applications.
In conclusion, TFB-TAZ is a novel organic compound with potential applications in drug discovery, material science, and organic electronics. Its synthesis method is reliable and efficient, and it has minimal biochemical and physiological effects. The future directions for TFB-TAZ research are promising, and further studies are needed to fully explore its potential in various scientific research fields.
Métodos De Síntesis
The synthesis of TFB-TAZ involves a series of chemical reactions, including the condensation of 4-(Trifluoromethyl)benzaldehyde with 2-aminobenzo[d]thiazole, followed by the cyclization of the resulting intermediate with 3-azetidinone and pyrazine-2-carboxylic acid. The reaction proceeds under mild conditions and yields a high purity product, making it a reliable and efficient method for TFB-TAZ synthesis.
Aplicaciones Científicas De Investigación
TFB-TAZ has shown promising results in various scientific research applications, including drug discovery, material science, and organic electronics. In drug discovery, TFB-TAZ has been identified as a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TAZ has also shown potential as a fluorescent probe for the detection of metal ions in biological systems. In material science, TFB-TAZ has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and light-emitting diodes. In organic electronics, TFB-TAZ has been used as a dopant for the enhancement of the electrical conductivity of organic materials.
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)23-7-9(8-23)25-14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAIQZFNVVKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668808.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)
![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2668812.png)


![N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2668821.png)


![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)
![N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2668825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)